CDP-N-methylethanolamine
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Overview
Description
CDP-N-methylethanolamine is a nucleotide-(amino alcohol) that is the N-methyl derivative of CDP-ethanolamine. It is a phosphoethanolamine and a member of nucleotide-(amino alcohol)s. It derives from a CDP-ethanolamine. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Phospholipid Biosynthesis in Isolated Rat Hepatocytes
Sundler and Åkesson (1975) explored the effects of various substrates including choline, ethanolamine, and N-methyl analogs on phospholipid biosynthesis in rat hepatocytes. Their research revealed that phosphatidylethanolamine synthesis was notably stimulated by ethanolamine, particularly in the presence of long-chain unsaturated fatty acids. They also discovered that phospholipids containing N-monomethyl- or N,N-dimethylethanolamine were efficiently formed, highlighting the complex interactions in phospholipid synthesis pathways Sundler & Åkesson, 1975.
Purification of Sialyltransferase from Bovine Colostrum
Paulson, Beránek, and Hill (1977) utilized CDP-hexanolamine agarose as an affinity adsorbent to purify a specific sialyltransferase enzyme from bovine colostrum. Their study demonstrates the application of CDP compounds in the purification and study of enzymes crucial for biological processes, showcasing the versatility of CDP compounds in biochemical research Paulson, Beránek, & Hill, 1977.
Inhibition of CDP Reductase Activity
Liu et al. (1996) synthesized a series of analogues of pyridine-2-carboxaldehyde thiosemicarbazone, evaluating their impact on CDP reductase activity. This research provides insight into the role of CDP-related compounds in inhibiting specific enzymes, potentially relevant for therapeutic applications Liu et al., 1996.
Study on Phospholipid Methylation
Strittmatter et al. (1979) investigated how benzodiazepine and β-adrenergic receptor ligands stimulate phospholipid methylation, highlighting the significant role of CDP-choline pathways in phospholipid synthesis. This study contributes to understanding how CDP compounds interact with other cellular mechanisms, particularly in membrane dynamics Strittmatter et al., 1979.
Biosynthesis of Phosphatidylcholine in Bacteria
Sohlenkamp, López-Lara, and Geiger (2003) discussed the biosynthesis of phosphatidylcholine (PC) in bacteria, where CDP compounds play a crucial role. Their research delves into the different pathways, including the CDP-choline pathway, for PC biosynthesis in prokaryotes, expanding the understanding of CDP compounds in diverse biological systems Sohlenkamp, López-Lara, & Geiger, 2003.
properties
Molecular Formula |
C12H22N4O11P2 |
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Molecular Weight |
460.27 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(methylamino)ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H22N4O11P2/c1-14-3-5-24-28(20,21)27-29(22,23)25-6-7-9(17)10(18)11(26-7)16-4-2-8(13)15-12(16)19/h2,4,7,9-11,14,17-18H,3,5-6H2,1H3,(H,20,21)(H,22,23)(H2,13,15,19)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
RSPRLQAZJOAGFP-QCNRFFRDSA-N |
Isomeric SMILES |
CNCCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
SMILES |
CNCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
CNCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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